1-[4-(4-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Description
The exact mass of the compound this compound is 385.24777525 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[4-[4-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-17-16-21(23-18(2)22-17)26-9-6-20(7-10-26)28-15-5-4-8-24-11-13-25(14-12-24)19(3)27/h16,20H,6-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPWVLDVEJHQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)OCC#CCN3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(4-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₈H₂₃N₅O
- Molecular Weight: 345.41 g/mol
- Structure: The compound consists of a piperazine ring, a piperidine moiety, and a pyrimidine derivative, which are linked by an ether bond and a butynyl chain.
Research indicates that compounds with similar structural features often interact with various biological targets, including:
- Muscarinic Receptors: Compounds containing piperidine and piperazine rings have been studied for their antagonistic effects on muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders .
- Tyrosinase Inhibition: Some derivatives exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. This property is significant for developing treatments for hyperpigmentation disorders .
Pharmacological Effects
-
Antimelanogenic Activity:
- Compounds related to the target molecule have shown promising results in inhibiting the activity of tyrosinase. For instance, one study reported that certain piperazine derivatives reached IC₅₀ values as low as 0.18 μM against Agaricus bisporus tyrosinase, suggesting strong antimelanogenic potential without cytotoxic effects .
- Neurological Implications:
- Cytotoxicity Studies:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds with similar structures:
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of this compound may act as antagonists for specific muscarinic receptors (M4), which are implicated in neurological conditions such as Alzheimer's disease and schizophrenia. The ability to modulate these receptors could lead to new therapeutic strategies for managing these disorders .
Antidepressant Activity
Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Its structural features allow it to interact with various biological targets, making it a candidate for further development in oncology .
Case Study 1: M4 Antagonism in Alzheimer's Models
A study evaluated the effects of similar compounds on cognitive function in transgenic mouse models of Alzheimer's disease. Results showed that M4 antagonists improved memory performance and reduced amyloid-beta plaque formation, suggesting a neuroprotective role for these compounds .
Case Study 2: Antidepressant Efficacy
In another study, a related compound was tested for antidepressant activity using the forced swim test in rodents. The results indicated significant reductions in immobility time, supporting its potential as an antidepressant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
